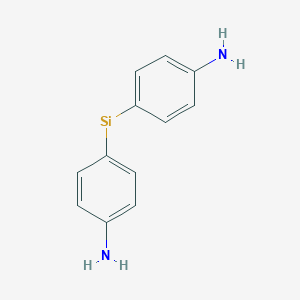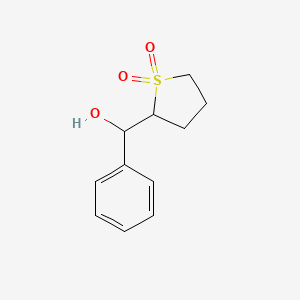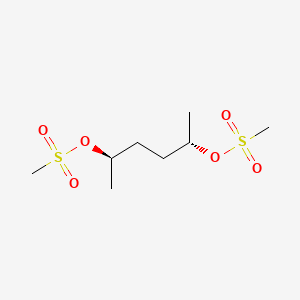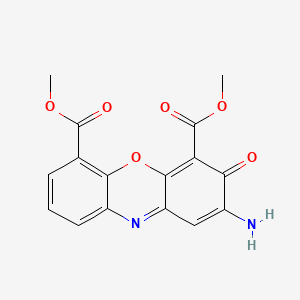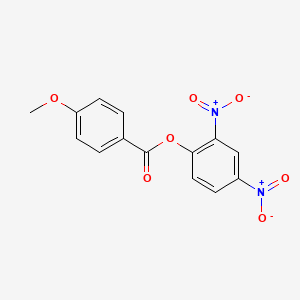
2,4-Dinitrophenyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitrophenyl 4-methoxybenzoate is an organic compound that belongs to the class of dinitrophenyl esters. It is characterized by the presence of two nitro groups attached to a phenyl ring and a methoxybenzoate ester group. This compound is of interest in various fields of chemistry due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl 4-methoxybenzoate typically involves the esterification of 2,4-dinitrophenol with 4-methoxybenzoic acid. One common method involves the reaction of 2,4-dinitrophenol with 4-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitrophenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make the compound susceptible to nucleophilic attack, leading to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products can include substituted phenols or thiophenols.
Hydrolysis: The major products are 2,4-dinitrophenol and 4-methoxybenzoic acid.
Scientific Research Applications
2,4-Dinitrophenyl 4-methoxybenzoate has several applications in scientific research:
Analytical Chemistry: It is used as a reagent for the detection and quantification of various functional groups in organic compounds.
Biochemistry: The compound is employed in studies involving enzyme kinetics and protein-ligand interactions.
Material Science: It is utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,4-Dinitrophenyl 4-methoxybenzoate involves its reactivity towards nucleophiles and its ability to undergo hydrolysis. The nitro groups on the phenyl ring enhance the electrophilicity of the carbonyl carbon in the ester group, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions and analytical applications .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: A related compound with similar nitro groups but lacking the ester functionality.
4-Methoxybenzoic Acid: Shares the methoxybenzoate moiety but lacks the dinitrophenyl group.
Uniqueness
2,4-Dinitrophenyl 4-methoxybenzoate is unique due to the combination of the dinitrophenyl and methoxybenzoate groups, which confer distinct chemical reactivity and properties. This makes it valuable in specific analytical and synthetic applications where other similar compounds may not be as effective .
Properties
CAS No. |
24642-86-2 |
|---|---|
Molecular Formula |
C14H10N2O7 |
Molecular Weight |
318.24 g/mol |
IUPAC Name |
(2,4-dinitrophenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C14H10N2O7/c1-22-11-5-2-9(3-6-11)14(17)23-13-7-4-10(15(18)19)8-12(13)16(20)21/h2-8H,1H3 |
InChI Key |
DYMIUYVUKQUOQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


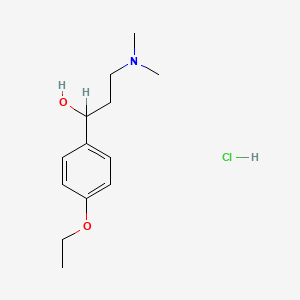
![2-[(1S,2S,3R)-1-Amino-2,3-dihydroxy-2-methylbutyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B14692185.png)
![9-Thiabicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14692190.png)
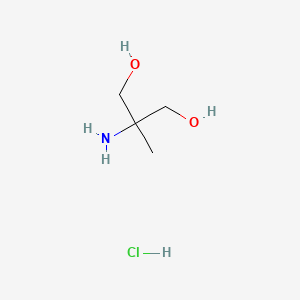
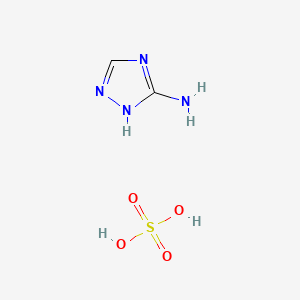
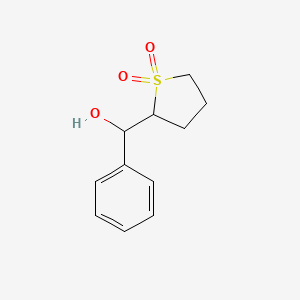

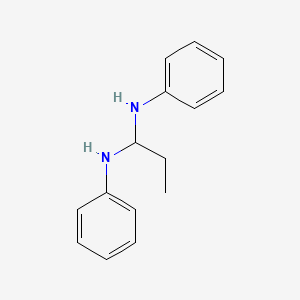
![2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)sulfanyl]ethan-1-ol](/img/structure/B14692230.png)
